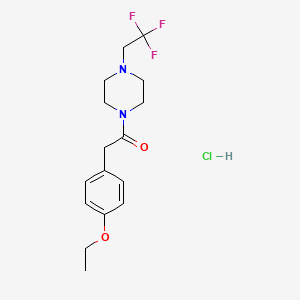
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide, also known as PPADS, is a synthetic compound that has gained attention in scientific research due to its potential use as an antagonist for purinergic receptors. PPADS has been found to have a range of biochemical and physiological effects, making it a promising tool for studying purinergic signaling pathways.
作用機序
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide acts as a competitive antagonist for purinergic receptors, binding to the receptor site and preventing the binding of endogenous ligands such as ATP. This inhibition of purinergic signaling can have a range of effects on cellular and physiological processes, depending on the specific receptor subtype being targeted.
Biochemical and Physiological Effects:
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been found to have a range of biochemical and physiological effects, including inhibition of ATP-induced calcium release, inhibition of platelet aggregation, and modulation of neurotransmitter release. These effects make 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide a valuable tool for studying the role of purinergic signaling in various physiological processes.
実験室実験の利点と制限
One advantage of using 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in lab experiments is its potency as a purinergic receptor antagonist, allowing for effective inhibition of purinergic signaling pathways. However, 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can also have off-target effects and may not be selective for specific receptor subtypes. Additionally, the synthesis of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can be complex and time-consuming, making it a less accessible tool for some researchers.
将来の方向性
There are many potential future directions for research involving 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide, including the development of more selective purinergic receptor antagonists, the use of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in animal models to study the role of purinergic signaling in disease states, and the investigation of the effects of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide on various physiological processes. Additionally, the use of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in combination with other compounds may allow for the development of novel therapies targeting purinergic signaling pathways.
合成法
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can be synthesized using a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 2,3-epoxypropanol with pyrrolidine in the presence of sulfuric acid to produce the intermediate 2-(pyrrolidin-1-yl)propan-1-ol. This intermediate is then reacted with 2-acetamidoacrylate in the presence of triethylamine to produce 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide.
科学的研究の応用
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been used in a variety of scientific research applications, particularly in the study of purinergic signaling pathways. Purinergic receptors are involved in a range of physiological processes, including neurotransmission, inflammation, and immune function. 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been found to be a potent antagonist for P2X and P2Y purinergic receptors, making it a valuable tool for studying these pathways.
特性
IUPAC Name |
N-propan-2-yl-1-prop-2-enoylpyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-4-10(13)12-6-5-9(7-12)16(14,15)11-8(2)3/h4,8-9,11H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAMBKGVBOBJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2428401.png)
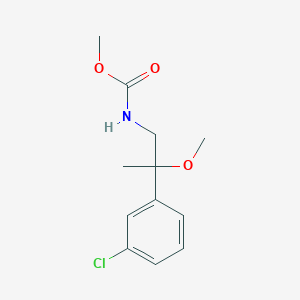
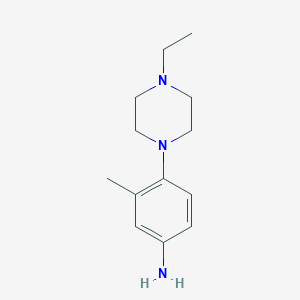
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2428404.png)

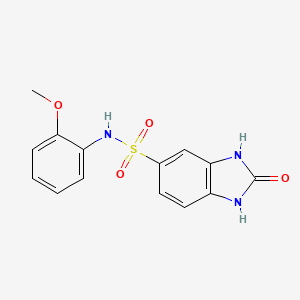
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2428412.png)
![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)
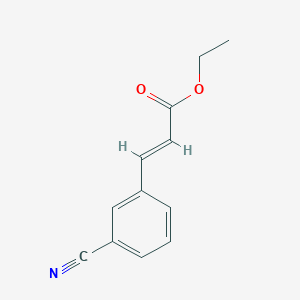
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2428418.png)
![2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2428419.png)
![5-bromo-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2428421.png)
